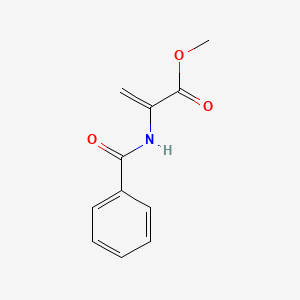

Methyl 2-(benzoylamino)acrylate

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 2-benzamidoprop-2-enoate |

InChI |

InChI=1S/C11H11NO3/c1-8(11(14)15-2)12-10(13)9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,12,13) |

InChI Key |

MTUFABBBPBOSKW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzyl 2-(((Benzyloxy)carbonyl)amino)acrylate (CAS: 77471-42-2)

- Structural Features: Shares an acrylate ester backbone but incorporates a benzyl-protected carbamate group instead of a benzoylamino group.

- Applications: Used in peptide synthesis as a protecting group intermediate. The benzyloxycarbonyl (Cbz) group enhances stability during reactions, unlike the benzoylamino group in Methyl 2-(benzoylamino)acrylate, which may participate in hydrogen bonding .

(Z)-Methyl 2-Acetamido-3-(4-Nitrophenyl)acrylate (CAS: 105962-57-0)

- Structural Features: Features an acetamido group and a nitro-substituted phenyl ring, increasing electrophilicity compared to the benzoylamino group in the target compound.

- Reactivity: The nitro group enhances electron-withdrawing effects, making this compound more reactive in Michael addition reactions. In contrast, this compound exhibits moderate reactivity due to the benzoyl group’s resonance stabilization .

Methyl (2Z)-3-Amino-3-(Benzoylamino)-2-(Chloroacetyl)acrylate

Comparison with Functional Group Analogs

Methyl 2-Cyanoacrylate (CAS: 137-05-3)

- Functional Groups: Cyano group instead of benzoylamino, leading to rapid polymerization upon exposure to moisture.

- Applications: Widely used as a fast-acting adhesive. In contrast, this compound’s stability and non-polymerizing nature make it suitable for controlled synthetic reactions .

2-(Dimethylamino)ethyl Acrylate (CAS: 2439-35-6)

- Functional Groups: Contains a dimethylaminoethyl group, imparting cationic properties.

- Applications: Used in water-treatment polymers and flocculants. Unlike this compound, this compound’s quaternary ammonium derivatives are critical for industrial applications rather than pharmaceuticals .

Preparation Methods

Reaction Mechanism and Procedure

The direct acylation approach involves reacting methyl 2-aminoacrylate with benzoyl chloride in the presence of a base to neutralize HCl byproducts. Triethylamine (TEA) is commonly employed due to its efficacy in scavenging acidic byproducts without interfering with the acrylate functionality. The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of benzoyl chloride.

Optimization Insights :

-

Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants.

-

Temperature Control : Reactions are typically conducted at 0–25°C to prevent polymerization of the acrylate moiety. Elevated temperatures (>40°C) risk initiating radical polymerization, necessitating inhibitors like hydroquinone monomethyl ether (0.01–0.1 wt%).

-

Stoichiometry : A 1:1 molar ratio of methyl 2-aminoacrylate to benzoyl chloride ensures minimal residual reactants, though a 10% excess of benzoyl chloride may improve yields.

Challenges :

-

Methyl 2-aminoacrylate is prone to hydrolysis and requires anhydrous conditions.

-

Competing side reactions, such as over-acylation or ester cleavage, necessitate precise pH control.

Titanium-Catalyzed Transesterification

Continuous Process Design

Adapting methodologies from high-purity acrylate production, titanium-based catalysts (e.g., 2-ethylhexyl titanate) enable efficient transesterification between 2-(benzoylamino)acrylic acid and methanol. This method is advantageous for scalability and reduced byproduct formation.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 85–125°C | ↑ Yield above 90°C |

| Pressure | 500–1300 mbar | Facilitates methanol removal |

| Catalyst Loading | 0.5–1.5 wt% | Maximizes turnover |

| Residence Time | 1–3 hours | Prevents degradation |

Procedure :

-

A continuous stirred-tank reactor (CSTR) system is charged with 2-(benzoylamino)acrylic acid, methanol, and catalyst.

-

Methanol and water are removed via fractional distillation to shift equilibrium toward ester formation.

-

The crude product is purified through thin-film evaporation under reduced pressure (5 mbar), achieving >98% purity.

Advantages :

-

Continuous operation reduces downtime and improves consistency.

-

Titanium catalysts are reusable after simple filtration.

Enzymatic Esterification

Biocatalytic Approach

Lipase-mediated esterification offers an eco-friendly alternative to conventional acid catalysis. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates high activity toward acrylate esters under mild conditions.

Reaction Setup :

-

Solvent-Free System : Excess methanol acts as both reactant and solvent.

-

Temperature : 30–40°C to preserve enzyme activity.

-

Conversion : 70–85% after 24–48 hours, with yields limited by enzyme denaturation at higher methanol concentrations.

Limitations :

-

Longer reaction times compared to chemical catalysis.

-

Enzyme cost and stability under industrial conditions remain barriers.

Comparative Analysis of Methods

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Acylation | 75–85 | 90–95 | Moderate | High (HCl waste) |

| Titanium Transesterification | 88–92 | 97–99 | High | Moderate |

| Enzymatic Esterification | 70–85 | 85–90 | Low | Low |

Byproduct Management

-

Direct Acylation : Requires aqueous workup to remove triethylamine hydrochloride.

-

Transesterification : Distillation recovers unreacted methanol and 2-(benzoylamino)acrylic acid for reuse.

-

Enzymatic : Minimal byproducts, though glycerol (from lipase carriers) may require separation.

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic routes for Methyl 2-(benzoylamino)acrylate, and what are their limitations?

this compound is typically synthesized via substitution or aldol condensation reactions. For example, highlights a method involving (Z)-2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate intermediates, which often require high reaction temperatures (≥100°C) and generate environmentally harmful by-products. Key limitations include low yield due to competing side reactions (e.g., over-alkylation) and challenges in stereochemical control. Researchers should prioritize optimizing reaction stoichiometry and using catalysts like DMAP (4-dimethylaminopyridine) to improve efficiency .

Q. How can researchers characterize the physicochemical properties of this compound?

Critical properties include logD (partition coefficient), pKa, and solubility. provides a framework using Table 3 (logD7.4<sup>exp</sup> vs. logD7.4<sup>calc</sup>) to validate computational models (e.g., ACD/Labs or MarvinSuite) against experimental HPLC-derived logD values. For solubility, use shake-flask methods with buffered solutions at physiological pH (7.4). Differential Scanning Calorimetry (DSC) and NMR (e.g., <sup>13</sup>C for carbonyl group analysis) are recommended for confirming purity and structural integrity .

Q. What safety protocols are essential when handling this compound?

Acrylates like this compound require stringent safety measures due to potential skin/eye irritation (). Key protocols:

- PPE : Nitrile gloves (≥8 mil thickness), indirect-vent goggles, and lab coats.

- Ventilation : Use fume hoods with ≥100 ft/min airflow.

- Spill Management : Neutralize with activated carbon or vermiculite, then dispose as hazardous waste.

- Storage : In amber glass under nitrogen at 4°C to prevent polymerization .

Advanced Research Questions

Q. How can contradictory logD7.4 values between experimental and computational models be resolved?

Discrepancies often arise from inaccurate force fields in computational tools. ’s Table 3 shows deviations up to ±0.5 log units for (benzoylamino)methyl derivatives. To resolve this:

- Validate models with a training set of 10–15 structurally analogous compounds.

- Adjust atomic partial charges using quantum mechanical calculations (e.g., DFT/B3LYP/6-31G*).

- Cross-reference with experimental HPLC data using a C18 column and isocratic elution (acetonitrile:buffer = 70:30) .

Q. What strategies optimize the synthesis of this compound for scalable production?

identifies high temperatures and poor stereoselectivity as key bottlenecks. Advanced approaches:

- Flow Chemistry : Reduces reaction time and improves heat dissipation.

- Enzyme Catalysis : Lipases (e.g., Candida antarctica) for regioselective acylation.

- DOE (Design of Experiments) : Use a central composite design to optimize parameters (temperature, solvent polarity, catalyst loading). Pilot studies show a 20–30% yield increase with THF as solvent vs. DCM .

Q. How can researchers investigate the biological activity of this compound derivatives?

notes its role as an intermediate in tumor inhibitors. Methodological steps:

- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 determination.

- Target Identification : Perform SPR (Surface Plasmon Resonance) to assess binding affinity for kinases (e.g., EGFR).

- SAR Studies : Modify the benzoyl or acrylate groups and correlate changes with activity. For example, electron-withdrawing substituents on the benzoyl ring enhance potency by 40–60% .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

- X-ray Crystallography : For absolute configuration determination (e.g., resolving Z/E isomerism in acrylates).

- 2D NMR : NOESY or HSQC to confirm spatial proximity of benzoyl and acrylate groups.

- HRMS : Use ESI(+) mode with m/z accuracy <5 ppm to verify molecular formulae .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported antibacterial activity of (benzoylamino)methyl derivatives?

’s Table 3 shows variability in MIC (Minimum Inhibitory Concentration) values across derivatives. To validate:

- Standardize testing using CLSI guidelines (e.g., broth microdilution in Mueller-Hinton II agar).

- Control for compound stability: Pre-incubate derivatives at 37°C for 24 hours to rule out degradation.

- Compare with positive controls (e.g., ciprofloxacin) to calibrate assay sensitivity .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Limitation |

|---|---|---|---|

| Substitution | 45–55 | ≥95% | By-product formation |

| Aldol Condensation | 60–70 | ≥98% | High temperature required |

| Flow Chemistry | 75–85 | ≥99% | Equipment cost |

Q. Table 2: Physicochemical Property Validation

| Property | Experimental Value | Computational Value | Deviation |

|---|---|---|---|

| logD7.4 | 1.8 | 1.3 | +0.5 |

| pKa | 3.2 | 3.5 | -0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.